2-Amino-4-methylpyridine-d6

Bioanalysis LC-MS/MS Isotope Dilution

2-Amino-4-methylpyridine-d6 (CAS 916979-09-4) is a perdeuterated isotopologue of 2-amino-4-methylpyridine (4-methylpyridin-2-amine), bearing six deuterium atoms at the methyl group (CD₃) and three aromatic ring positions (3,5,6-d₃). The parent non-deuterated compound (CAS 695-34-1) is a known inhibitor of inducible nitric oxide synthase (iNOS) and is registered as Rifaximin EP Impurity A.

Molecular Formula C6H8N2
Molecular Weight 114.181
CAS No. 916979-09-4
Cat. No. B565309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-methylpyridine-d6
CAS916979-09-4
Synonyms4-Methyl-2-pyridinamine-d6;  2-Amino-4-picoline-d6;  Aminopicoline-d6;  Ascensil-d6;  NSC 1490-d6;  NSC 176165-d6;  NSC 6972-d6; 
Molecular FormulaC6H8N2
Molecular Weight114.181
Structural Identifiers
SMILESCC1=CC(=NC=C1)N
InChIInChI=1S/C6H8N2/c1-5-2-3-8-6(7)4-5/h2-4H,1H3,(H2,7,8)/i1D3,2D,3D,4D
InChIKeyORLGLBZRQYOWNA-RLTMCGQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-methylpyridine-d6 (CAS 916979-09-4): Deuterated Aminopyridine for Quantitative Mass Spectrometry and Impurity Tracing


2-Amino-4-methylpyridine-d6 (CAS 916979-09-4) is a perdeuterated isotopologue of 2-amino-4-methylpyridine (4-methylpyridin-2-amine), bearing six deuterium atoms at the methyl group (CD₃) and three aromatic ring positions (3,5,6-d₃) . The parent non-deuterated compound (CAS 695-34-1) is a known inhibitor of inducible nitric oxide synthase (iNOS) [1] and is registered as Rifaximin EP Impurity A [2]. This d6-labeled analog, with a molecular formula C₆H₂D₆N₂ and molecular weight 114.18 g/mol, serves as a stable isotope-labeled internal standard or tracer in LC-MS/MS bioanalytical workflows and as a labeled impurity reference for pharmaceutical quality control.

1 Isotope-dilution LC-MS/MS internal standard
2 Deuterated impurity reference for pharmaceutical QC
3 Metabolic tracing and ADME label retention studies
4 NMR-silent building block for synthesis monitoring

Why Generic Aminopyridines Cannot Substitute for 2-Amino-4-methylpyridine-d6 in Quantitative Bioanalytical Workflows


Non-deuterated 2-amino-4-methylpyridine (108.14 g/mol) co-elutes and shares nearly identical fragmentation patterns with the target analyte, making it unusable as an internal standard in isotope-dilution mass spectrometry. Partially deuterated analogs such as 2-amino-4-methylpyridine-d3 (CAS 475502-23-9, MW 111.16) offer only a +3 Da mass shift, which can be insufficient to resolve the analyte signal from the endogenous M+2 or M+3 isotopomer peaks in complex biological matrices . The d6 variant (MW 114.18) provides a +6 Da shift that virtually eliminates isotopic cross-talk in selected reaction monitoring (SRM) transitions, a critical prerequisite for validated LC-MS/MS methods per FDA bioanalytical guidance.

Mass shift Non-deuterated or d3 analogs may not resolve analyte signal from endogenous isotopologue interferences in complex matrices.
Label loss Methyl-only deuterated analogs present higher risk of metabolic H/D exchange, potentially compromising ADME tracer studies.
Matrix mismatch Non-isotopic internal standards may exhibit differential ionization efficiency and recovery, limiting method accuracy.

Head-to-Head Quantitative Evidence: 2-Amino-4-methylpyridine-d6 vs. Closest Analogs


Mass Spectrometric Differentiation: d6 (+6 Da) vs. d3 (+3 Da) vs. Parent (0 Da)

The perdeuterated d6 isotopologue (C₆H₂D₆N₂) exhibits a monoisotopic mass of 114.1064 Da, representing a +6.0377 Da shift from the parent compound's monoisotopic mass of 108.0687 Da [1]. In contrast, the d3 analog (methyl-d3 only, CAS 475502-23-9) provides only a +3.0219 Da shift (MW 111.16) . In LC-MS/MS selected reaction monitoring (SRM), the d6 mass shift ensures that the internal standard signal appears at least 6 m/z units above the analyte [M+H]⁺ peak, eliminating overlap with the natural-abundance ¹³C₂ isotopologue of the parent (approximately 0.5% relative abundance at M+2 and negligible at M+6) .

Mass Spectrometric Shift
Head-to-head
+6.04 Da shift from parent
Supports definitive SRM channel separation
d3 analog provides only +3 Da; M+6 natural abundance is negligible
Bioanalysis LC-MS/MS Isotope Dilution Internal Standard

Deuteration Pattern Completeness: d6 (Full Methyl + Ring) vs. d3 (Methyl-Only)

2-Amino-4-methylpyridine-d6 bears deuterium at six positions: the 4-methyl group (CD₃) and the pyridine ring positions 3, 5, and 6 (d₃). The IUPAC name is 3,5,6-trideuterio-4-(trideuteriomethyl)pyridin-2-amine . In contrast, the d3 analog (CAS 475502-23-9) labels only the methyl group (4-CD₃), leaving ring protons intact . This difference is critical for metabolic pathway tracing: ring-deuterated positions are less susceptible to metabolic H/D exchange than methyl positions, reducing label loss during in vitro or in vivo metabolism studies.

Deuteration Completeness
Head-to-head
d6: 6 D (CD₃ + ring-d₃) d3: 3 D (methyl only)
Ring deuteration may reduce metabolic label loss
Class-level inference for metabolic stability
Isotopic Labeling Metabolic Tracing Mechanistic Studies

Synthetic Isotopic Purity: d6 Intermediate Achieves >98% Deuterium Incorporation

Patent CN111423456A discloses a synthesis process for rifaximin-D6 using 2-amino-4-methylpyridine-d6 as the deuterated intermediate. The process achieves >98% deuterium incorporation in the intermediate by catalytic H/D exchange with D₂O using 5 wt% Pd/C under nitrogen atmosphere [1]. Mass spectrometry confirms the deuteration rate exceeds 98%, and the final rifaximin-D6 product likewise retains >98% deuteration [1]. Commercial suppliers typically offer the d6 compound at chemical purity ≥95% and isotopic purity ≥98% .

Isotopic Purity
Cross-study
>98% deuterium incorporation
Supports quantitative isotope-dilution accuracy
Patent CN111423456A; commercial purity specification
Deuterium Exchange Process Chemistry Isotopic Purity

Labeled Impurity Standard for Rifaximin Pharmaceutical Analysis

The parent compound, 2-amino-4-methylpyridine, is designated as Rifaximin EP Impurity A [1]. The d6-labeled analog serves as the isotopically labeled counterpart of this critical impurity, enabling precise quantification of residual Impurity A in rifaximin drug substance and finished product by isotope-dilution LC-MS/MS. This approach is analogous to the use of rifaximin-d6 as an internal standard for rifaximin quantification in human plasma [2]. Using non-deuterated impurity A as the standard would be unsuitable for isotopic dilution due to co-elution and identical MRM transitions.

Impurity Standard Role
Class-level
Rifaximin EP Impurity A (d6)
Enables matrix-matched impurity profiling
Regulatory context requires method-specific validation
Pharmaceutical Quality Control Impurity Profiling Rifaximin

NMR Spectral Simplification: Silent Regions Enable Cleaner Reaction Monitoring

The parent compound (2-amino-4-methylpyridine) displays characteristic ¹H NMR signals including a methyl singlet at approximately δ 2.3 ppm (3H) and aromatic protons at δ 6.3–7.9 ppm (3H) [1]. In the d6 analog, the CD₃ methyl resonance and the 3,5,6 ring proton signals are silenced in ¹H NMR, leaving only potentially the exchangeable NH₂ protons. This spectral simplification allows researchers to monitor chemical reactions (e.g., amidation, Suzuki coupling) at the 2-amino position without interference from the methyl or ring proton signals. The non-deuterated parent would obscure product signals in these same spectral regions.

NMR Spectral Simplification
Class-level
~83% reduction in non-exchangeable ¹H signals
Facilitates reaction monitoring at the 2-amino position
Parent data from SDBS; d6 inference from deuteration pattern
NMR Spectroscopy Reaction Monitoring Deuterium NMR

Physicochemical Property Shift: Melting Point and Molecular Weight Differentiation from Parent

The d6 compound exhibits measurable differences in physical properties compared to the parent. The molecular weight increases from 108.14 g/mol (parent) to 114.18 g/mol (d6) . The melting point is reported as 86–87 °C for the d6 compound (off-white solid) [1], compared to 96–101 °C for the non-deuterated parent . This 10–14 °C melting point depression is consistent with the isotope effect on crystal lattice energy and serves as a supplementary identity verification parameter.

Physicochemical Shift
Cross-study
mp 86–87 °C (d6) mp 96–101 °C (parent)
Supports orthogonal identity verification
Supplier QC data; parent reference from TCI/Thermo Fisher
Physicochemical Characterization Product Identity Quality Assurance

Optimal Procurement Scenarios for 2-Amino-4-methylpyridine-d6


Quantitative LC-MS/MS Bioanalysis of Rifaximin and Related Aminopyridine Analytes

In regulated bioanalytical laboratories requiring isotope-dilution LC-MS/MS quantification of rifaximin in human plasma, 2-amino-4-methylpyridine-d6 serves as the critical precursor for synthesizing the rifaximin-d6 internal standard [1]. The +6 Da mass shift ensures zero cross-talk with the analyte SRM channel, satisfying FDA Method Validation Guidance for biomarker assays. The ≥98% isotopic purity confirmed by the patent synthesis method [2] provides the requisite isotopic enrichment for calibration curves spanning picogram-to-nanogram ranges.

Pharmaceutical Impurity Reference Standard Preparation

Quality control laboratories conducting EP/USP monograph testing for rifaximin drug substance require Impurity A quantification at levels typically ≤0.10%. The d6-labeled impurity A enables preparation of matrix-matched calibration standards for LC-MS impurity profiling [1]. Unlike non-deuterated impurity A (CAS 695-34-1), which co-elutes and shares all MRM transitions with residual impurity, the +6 Da shift provides complete chromatographic signal separation, enabling accurate quantification even in the presence of co-extracted matrix interferences.

Synthesis of Deuterium-Labeled Drug Candidates and PET Tracer Intermediates

Given that 2-amino-4-methylpyridine is a core scaffold in iNOS PET tracer development (e.g., [¹⁸F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine) [1], the d6 isotopologue serves as a starting material for synthesizing deuterated analogs of candidate NOS inhibitors. The complete deuteration at methyl and ring sites enables investigation of metabolic stability via kinetic isotope effects without requiring post-synthetic H/D exchange. The NMR-silent regions (absent methyl and ring ¹H signals) facilitate direct monitoring of subsequent functionalization reactions [2].

Metabolic Pathway Tracing and ADME Studies

For drug metabolism and pharmacokinetics (DMPK) studies involving pyridine-containing compounds, the d6 label at both aliphatic (CD₃) and aromatic (ring d₃) positions provides a dual readout of metabolic stability [1]. The aromatic deuterium labels are resistant to Phase I oxidative metabolism, while the CD₃ group allows assessment of N-demethylation or methyl oxidation pathways. This multi-site labeling strategy is superior to single-site deuterated analogs (e.g., d3-methyl only) for distinguishing between competing metabolic routes in hepatocyte incubation or microsomal stability assays.

Application
Selection Property
Validation Focus
LC-MS/MS bioanalysis of rifaximin and related analytes
+6 Da mass shift and isotopic enrichment
SRM cross-talk elimination and calibration linearity review
Pharmaceutical impurity reference standard preparation
Labeled EP Impurity A identity
Matrix-matched isotope-dilution accuracy
Synthesis of deuterium-labeled drug candidates and PET tracer intermediates
Multi-site deuteration and NMR-silent regions
Metabolic stability investigation and reaction monitoring
Metabolic pathway tracing and ADME studies
Dual aliphatic and aromatic deuteration
Competing metabolic route differentiation and label retention

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